molecular formula C16H14N2OS B8392977 3-[(2-Phenyl-4-thiazolyl)methoxy]benzenamine

3-[(2-Phenyl-4-thiazolyl)methoxy]benzenamine

Cat. No. B8392977
M. Wt: 282.4 g/mol
InChI Key: QWHBPPDBLODJDX-UHFFFAOYSA-N
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Patent
US04895953

Procedure details

A solution of 16.0 g (0.05 mol) of 4-[(3-nitrophenoxy)methyl-2-phenylthiazole and 56.5 g (0.25 mol) of stannous chloride dihydrate in 300 ml of absolute ethanol is heated to reflux for 20 hours. The mixture is poured into 2 L of water and made alkaline by the addition of solid sodium bicarbonate. The mixture is extracted twice with 1 L of ethyl acetate. The combined ethyl acetate layers are washed twice with dilute aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain 12.0 g (85%) of an oil, which solidifies. The crystals, m.p. 75°-80° C., MS (CI) 283 (M+H), are used without further purification in subsequent reactions.
[Compound]
Name
4-[
Quantity
16 g
Type
reactant
Reaction Step One
Name
(3-nitrophenoxy)methyl-2-phenylthiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:20]=[CH:21][CH:22]=1)[O:7][CH2:8][C:9]1[N:10]=[C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[S:12][CH:13]=1)([O-])=O.O.C(=O)(O)[O-].[Na+]>C(O)C>[C:14]1([C:11]2[S:12][CH:13]=[C:9]([CH2:8][O:7][C:6]3[CH:5]=[C:4]([NH2:1])[CH:22]=[CH:21][CH:20]=3)[N:10]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:2.3|

Inputs

Step One
Name
4-[
Quantity
16 g
Type
reactant
Smiles
Name
(3-nitrophenoxy)methyl-2-phenylthiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OCC=2N=C(SC2)C2=CC=CC=C2)C=CC1
Name
stannous chloride dihydrate
Quantity
56.5 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with 1 L of ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate layers are washed twice with dilute aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1SC=C(N1)COC=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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